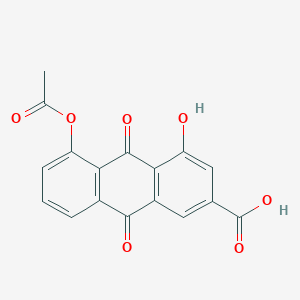

5-Acetyl Rhein

Description

BenchChem offers high-quality 5-Acetyl Rhein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl Rhein including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGHQNHYFJYUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433463 | |

| Record name | 5-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875535-35-6 | |

| Record name | 5-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetyl Rhein (Diacerein Impurity D): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl Rhein, also known by its European Pharmacopoeia designation as Diacerein Impurity D, is a significant process-related impurity and degradation product of Diacerein, a slow-acting therapeutic agent used in the management of osteoarthritis.[1][2] The presence and quantity of this impurity are critical quality attributes for Diacerein bulk drug substance and finished pharmaceutical products, necessitating robust analytical control and a thorough understanding of its formation and properties. This technical guide provides a comprehensive overview of 5-Acetyl Rhein, including its chemical identity, physicochemical properties, formation pathways, analytical methodologies for its detection and quantification, and a summary of the known biological context of its parent compound, Diacerein.

Chemical Identity and Physicochemical Properties

5-Acetyl Rhein is a mono-acetylated derivative of Rhein, the active metabolite of Diacerein.[3] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [4][5] |

| Synonyms | Diacerein Impurity D, Monoacetyl Rhein Isomer A | [3][4] |

| CAS Number | 875535-35-6 | [4][6] |

| Molecular Formula | C₁₇H₁₀O₇ | [7][8] |

| Molecular Weight | 326.26 g/mol | [7][8] |

| Appearance | Yellow Solid | [9] |

| Melting Point | >244°C (decomposes) | [10][11] |

| Solubility | Insoluble in water; soluble in alkaline solutions, pyridine, and dimethyl sulfoxide (DMSO). Slightly soluble in alcohols, ethers, benzene, chloroform, and petroleum ether. | [12] |

Formation and Synthesis

5-Acetyl Rhein is primarily formed as a degradation product of Diacerein, particularly under conditions of alkaline hydrolysis.[13] Diacerein possesses two acetyl groups, and the hydrolysis of one of these groups leads to the formation of mono-acetylated derivatives, including 5-Acetyl Rhein.

Figure 1: Diacerein Degradation Pathway.

While a direct, selective synthesis of 5-Acetyl Rhein is not widely published, it can be isolated from a forced degradation mixture of Diacerein. The controlled hydrolysis of Diacerein is a key method for its preparation in a laboratory setting for use as a reference standard.

Experimental Protocols

Isolation of 5-Acetyl Rhein from Diacerein Degradation

This protocol is based on methods described for the forced degradation of Diacerein and subsequent impurity isolation.[13]

Objective: To generate and isolate 5-Acetyl Rhein from Diacerein through alkaline hydrolysis.

Materials:

-

Diacerein

-

0.1 N Sodium Hydroxide (NaOH)

-

Acetonitrile (ACN)

-

Distilled Water

-

Whatman filter paper

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 column

Procedure:

-

Degradation: Dissolve 100 mg of Diacerein in 5 mL of 0.1 N NaOH. Allow the solution to stand at room temperature for 48 hours to ensure significant degradation.

-

Precipitation and Filtration: The degraded product, which will contain a mixture of Diacerein, 5-Acetyl Rhein, Rhein, and other impurities, may precipitate. Filter the mixture through Whatman filter paper.

-

Washing and Drying: Wash the collected solid with distilled water and dry at 60°C for 10 minutes.

-

Purification by Preparative HPLC:

-

Dissolve the dried degradant mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Perform purification using a preparative HPLC system with a C18 column.

-

Employ a gradient elution method with a mobile phase consisting of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) to separate the components.

-

Collect the fraction corresponding to the 5-Acetyl Rhein peak, identified by its retention time relative to a reference standard or by online mass spectrometry.

-

-

Isolation: Evaporate the solvent from the collected fraction under reduced pressure to obtain isolated 5-Acetyl Rhein.

Figure 2: Experimental Workflow for Isolation.

Analytical Characterization

The identification and quantification of 5-Acetyl Rhein are typically performed using a combination of chromatographic and spectroscopic techniques.

| Technique | Typical Parameters and Observations | Reference(s) |

| HPLC-UV | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and phosphate buffer (pH 3.6) in a 55:45 (v/v) ratio.Flow Rate: 1.0 mL/minDetection: UV at 254 nmObservation: A distinct peak for 5-Acetyl Rhein, well-resolved from Diacerein and Rhein. | [13] |

| LC-MS | Ionization: Electrospray Ionization (ESI), typically in negative mode.Observation: Detection of the [M-H]⁻ ion at m/z corresponding to the molecular weight of 5-Acetyl Rhein (approx. 325.03). | [5][14] |

| ¹H NMR | Observation: Characteristic signals for the acetyl group protons, aromatic protons of the anthraquinone core, and the hydroxyl and carboxylic acid protons. | [5][14] |

| ¹³C NMR | Observation: Resonances corresponding to the carbonyl carbons of the acetyl and carboxylic acid groups, the quinone carbonyls, and the aromatic carbons. | [5][14] |

| FTIR | Observation: Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (ester, carboxylic acid, and quinone), and aromatic C=C stretching vibrations. | [5][14] |

Biological Context and Significance

Currently, there is limited publicly available information on the specific pharmacological and toxicological profile of 5-Acetyl Rhein itself. Its primary significance in drug development is as a critical quality attribute of Diacerein. Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in active pharmaceutical ingredients and drug products.[15][16] Therefore, understanding and controlling the levels of 5-Acetyl Rhein is essential for ensuring the safety and efficacy of Diacerein-containing medicines.

The biological activity of Diacerein is mediated by its active metabolite, Rhein.[3] Rhein has been shown to exert anti-inflammatory and chondroprotective effects by inhibiting the pro-inflammatory cytokine interleukin-1β (IL-1β).[17] The presence of impurities such as 5-Acetyl Rhein could potentially alter the safety or efficacy profile of Diacerein, although specific studies on this are not widely reported.

Figure 3: Signaling Pathway of Diacerein/Rhein.

Conclusion

5-Acetyl Rhein (Diacerein Impurity D) is a critical impurity in the manufacturing and storage of Diacerein. A thorough understanding of its formation, isolation, and analytical characterization is paramount for drug development professionals to ensure the quality, safety, and efficacy of Diacerein products. While its own biological activity is not extensively studied, its control is a key regulatory requirement. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with Diacerein and its related substances.

References

- 1. scribd.com [scribd.com]

- 2. veeprho.com [veeprho.com]

- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Acetyl Rhein | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Rhein | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Acetyl Rhein | 875535-35-6 [chemicalbook.com]

- 11. 5-Acetyl Rhein price,buy 5-Acetyl Rhein - chemicalbook [m.chemicalbook.com]

- 12. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. researchgate.net [researchgate.net]

- 15. veeprho.com [veeprho.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

5-Acetyl Rhein: A Technical Overview of its Inferred Biological Activity and Screening Protocols

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Acetyl Rhein, also known as Monoacetyl Rhein, is primarily recognized as a significant impurity and a potential metabolic intermediate of Diacerein, a therapeutic agent for osteoarthritis. Diacerein undergoes complete deacetylation in vivo to its active metabolite, Rhein, which is responsible for its pharmacological effects. Due to the scarcity of direct research on 5-Acetyl Rhein, this technical guide provides an in-depth overview of the well-documented biological activities of its parent compound, Rhein. The experimental protocols and signaling pathways detailed herein for Rhein serve as a foundational framework for the prospective biological activity screening of 5-Acetyl Rhein. This paper aims to equip researchers with the necessary context and methodologies to investigate the pharmacological profile of this understudied compound, which is critical for understanding the overall safety and efficacy of Diacerein-based therapies.

Introduction

Diacerein is a symptomatic slow-acting drug for osteoarthritis that is entirely converted to its active metabolite, Rhein, before reaching systemic circulation[1][2]. 5-Acetyl Rhein is a mono-acetylated derivative of Rhein and is identified as "Diacerein EP Impurity D"[3]. The presence of impurities in pharmaceutical preparations necessitates a thorough understanding of their biological activities to ensure drug safety and efficacy. This guide focuses on the known biological activities of Rhein to infer the potential pharmacological profile of 5-Acetyl Rhein and to provide a basis for its future biological screening.

Inferred Biological Activities of 5-Acetyl Rhein based on Rhein

The biological activities of Rhein are multifaceted, spanning anti-inflammatory, anticancer, and chondroprotective effects. It is plausible that 5-Acetyl Rhein, as a closely related derivative, may exhibit similar, albeit potentially modified, activities.

Anti-inflammatory Activity

Rhein demonstrates significant anti-inflammatory properties by inhibiting the production and activity of pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β)[4]. This is a key mechanism in its therapeutic effect on osteoarthritis. Rhein has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation[5].

Anticancer Activity

Preclinical studies have revealed the anticancer potential of Rhein against various cancer cell lines, including liver, breast, and lung cancer[5][6]. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis[7]. Rhein has been shown to modulate several signaling pathways implicated in cancer progression, such as PI3K/Akt/ERK and STAT3[5][8].

Chondroprotective Effects

In the context of osteoarthritis, Rhein exhibits chondroprotective effects by inhibiting the expression of matrix metalloproteinases (MMPs), enzymes responsible for cartilage degradation[9]. It can also stimulate the synthesis of cartilage components like proteoglycans and hyaluronic acid[6].

Quantitative Data on Rhein's Biological Activity

The following tables summarize the reported in vitro efficacy of Rhein across various cell lines and assays. These values provide a benchmark for the potential activity of 5-Acetyl Rhein.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| SK-BR-3 | Breast Cancer | 86 | [5] |

| HepG2 | Liver Cancer | 161.5 | [5] |

| PC-9 | Lung Cancer | 24.59 | [8] |

| H460 | Lung Cancer | 52.88 | [8] |

| A549 | Lung Cancer | 23.9 | [8] |

Table 1: Anticancer Activity of Rhein (IC50 Values)

Signaling Pathways Modulated by Rhein

The biological effects of Rhein are mediated through its interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating the potential mechanisms of action of 5-Acetyl Rhein.

NF-κB Signaling Pathway in Inflammation

Rhein inhibits the activation of NF-κB, a key transcription factor in the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Caption: Rhein's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway in Cancer

Rhein has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.

Caption: Rhein's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Protocols for Biological Activity Screening

The following are detailed methodologies for key experiments that can be adapted to screen the biological activity of 5-Acetyl Rhein, based on established protocols for Rhein.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 5-Acetyl Rhein on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 5-Acetyl Rhein (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of 5-Acetyl Rhein on NF-κB activation.

Protocol:

-

Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with different concentrations of 5-Acetyl Rhein for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of 5-Acetyl Rhein on the expression and phosphorylation of key signaling proteins (e.g., Akt, p-Akt, IκBα).

Protocol:

-

Treat cells with 5-Acetyl Rhein at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct biological data for 5-Acetyl Rhein is currently lacking, the extensive research on its parent compound, Rhein, provides a strong foundation for inferring its potential pharmacological activities. The anti-inflammatory, anticancer, and chondroprotective effects of Rhein, mediated through pathways such as NF-κB and PI3K/Akt, suggest that 5-Acetyl Rhein may possess a similar, though likely quantitatively different, biological profile. The experimental protocols outlined in this guide offer a clear roadmap for the systematic screening of 5-Acetyl Rhein. Future research should prioritize the direct evaluation of this compound to fully characterize its biological activity and to understand its contribution to the overall therapeutic and toxicological profile of Diacerein. Such studies are imperative for the development of safer and more effective treatments for osteoarthritis and potentially other inflammatory and proliferative diseases.

References

- 1. scielo.br [scielo.br]

- 2. Clinical pharmacokinetics of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. trbchemedica.com [trbchemedica.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis of rhein and diacerein: a chemoenzymatic approach using anthrol reductase of Talaromyces islandicus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Diacerein has a weak effect on the catabolic pathway of human osteoarthritis synovial fibroblast--comparison to its effects on osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-Acetyl Rhein: Discovery and Synthesis

This technical guide provides a comprehensive overview of 5-Acetyl Rhein, a significant derivative of Rhein and a known impurity in the pharmaceutical manufacturing of Diacerein. This document details its discovery, synthesis, and physicochemical properties, and explores its biological context through the lens of its parent compound, Rhein.

Introduction and Discovery

5-Acetyl Rhein, with the chemical name 5-acetoxy-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, is a mono-acetylated derivative of Rhein[1][2]. Its discovery is intrinsically linked to the synthesis and analysis of Diacerein, a di-acetylated derivative of Rhein used in the treatment of osteoarthritis. 5-Acetyl Rhein is primarily recognized as a process impurity, specifically "Diacerein EP Impurity D," formed during the manufacturing of the Diacerein bulk drug[2][3]. Its identification has been crucial for the development of purification methods to ensure the quality and safety of Diacerein.

Physicochemical Properties

The fundamental properties of 5-Acetyl Rhein are summarized below, based on available chemical data.

| Property | Value | Source |

| CAS Number | 875535-35-6 | [3] |

| Molecular Formula | C₁₇H₁₀O₇ | [4][5] |

| Molecular Weight | 326.26 g/mol | [1][4] |

| IUPAC Name | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [1] |

| Melting Point | >244°C (decomposes) | [3] |

| Appearance | Solid | N/A |

| Synonyms | Monoacetyl Rhein Isomer A, Diacerein EP Impurity D | [2] |

Synthesis of 5-Acetyl Rhein

The synthesis of 5-Acetyl Rhein is not commonly performed as a primary objective but rather occurs as a byproduct or intermediate in the synthesis of Diacerein. The overall process typically involves two main stages: the synthesis of the Rhein precursor and its subsequent acetylation.

Stage 1: Synthesis of Rhein from Aloe-Emodin

Rhein is commonly synthesized via the oxidation of Aloe-emodin, a natural product that can be isolated from plants like Aloe vera[6][7].

Caption: General workflow for the synthesis of Rhein from Aloe-emodin.

Stage 2: Acetylation of Rhein

The formation of 5-Acetyl Rhein occurs during the acetylation of Rhein. To produce Diacerein, both hydroxyl groups of Rhein are acetylated. 5-Acetyl Rhein is the intermediate or byproduct where only one of the two hydroxyl groups has been acetylated.

Experimental Protocols

The following protocols are representative methods adapted from published procedures for the synthesis of Rhein and its acetylated derivatives[7][8].

Protocol 1: Oxidation of Aloe-Emodin to Rhein

-

Reaction Setup : Prepare a mixture of boric acid (40 g) in concentrated sulfuric acid (150 ml) in a suitable reaction vessel.

-

Addition of Reagents : Add sodium nitrite (25.6 g) to the mixture. To this, add Aloe-emodin (10 g).

-

Reaction Conditions : Heat the mixture to +120°C and maintain this temperature for 1.5 hours.

-

Isolation : Pour the reaction mixture into a water and ice mixture (200 ml) to precipitate the product.

-

Purification : Filter the precipitate, wash with water, and dry in an oven at +50°C to obtain crude Rhein. A further purification can be performed by dissolving the crude product in an aqueous sodium carbonate solution (pH 9-9.5) and partitioning it against an organic solvent to remove unreacted Aloe-emodin[6][7].

Protocol 2: Acetylation of Rhein

-

Reaction Setup : Dissolve Rhein (2 g) in acetic anhydride (14 ml) in a flask and cool the mixture to 0°C.

-

Catalyst Addition : Slowly add concentrated sulfuric acid (0.14 ml) as a catalyst.

-

Reaction Conditions : Allow the mixture to warm to room temperature and stir for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of mono- and di-acetylated products.

-

Isolation : Pour the reaction mixture into cold water (50 ml) to precipitate the solid product.

-

Purification : Filter the precipitate and dry it. 5-Acetyl Rhein can be separated from Diacerein and unreacted Rhein using column chromatography on silica gel.

Quantitative Data from Synthesis

The following table summarizes typical quantitative data from the synthesis of Rhein and its derivatives, based on published literature.

| Step | Product | Yield | Purity (HPLC) | Reference |

| Oxidation | Rhein | 74% | 69% (crude) | [8] |

| Oxidation (Optimized) | Rhein | 98% | 91% | [8] |

| Acetylation | Diacerein | >90% | >98% (after recrystallization) | [7] |

Note: Yields for 5-Acetyl Rhein are not explicitly reported as it is typically an intermediate or impurity.

Biological Activity and Signaling Pathways

While direct pharmacological studies on 5-Acetyl Rhein are limited, its biological activity can be inferred from its parent compound, Rhein. Rhein exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects[9].

Anti-Inflammatory Mechanism of Rhein

Rhein's anti-inflammatory effects are well-documented and are primarily attributed to its ability to modulate key inflammatory signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway[9].

NF-κB Signaling Pathway:

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli (like TNF-α or IL-1β) lead to the activation of the IKK complex, which phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The released NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2[9].

Rhein has been shown to interfere with this pathway by inhibiting the degradation of IκB, thereby preventing NF-κB translocation and the subsequent expression of inflammatory genes[9].

Caption: Rhein's inhibitory effect on the NF-κB signaling pathway.

As a close structural analog and potential prodrug, 5-Acetyl Rhein is hypothesized to exert similar biological effects, possibly after in vivo de-acetylation to Rhein.

Conclusion

5-Acetyl Rhein is a key compound in the study of Diacerein, serving as both a synthetic intermediate and a critical quality control marker. While its discovery was a consequence of pharmaceutical manufacturing, understanding its synthesis and properties is essential for researchers in drug development and natural product chemistry. The biological activities of its parent molecule, Rhein, suggest that 5-Acetyl Rhein may hold untapped therapeutic potential, warranting further investigation into its direct pharmacological effects.

References

- 1. 5-Acetyl Rhein | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diacerein EP Impurity D (5-Acetyl Rhein) | 875535-35-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. 5-Acetyl Rhein | 875535-35-6 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP1666446A1 - Process for preparing rhein and diacerein - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Effects of Monoacetin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in-vitro effects of Monoacetin, a glycerol derivative. Direct research on the specific cellular and molecular effects of Monoacetin is limited. Therefore, this document focuses on the in-vitro activities of its primary metabolites, acetic acid and glycerol. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the current, albeit indirect, understanding of Monoacetin's biological impact at the cellular level. We present quantitative data on cell viability and apoptosis, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Introduction

Monoacetin, also known as glycerol monoacetate, is a compound with applications in various industries. Within the pharmaceutical context, it is often considered as a potential impurity in excipients[1]. Upon administration, Monoacetin is predicted to be hydrolyzed by carboxylesterases into its constituent molecules: acetic acid and glycerol[1]. Understanding the in-vitro effects of these metabolites is crucial for predicting the potential biological activities of Monoacetin itself. This guide synthesizes the available research on the in-vitro effects of acetic acid and glycerol on cell viability, apoptosis, and cellular signaling pathways.

In-vitro Effects on Cell Viability

The in-vitro impact of acetic acid and glycerol on cell viability has been investigated across various cell lines, often revealing concentration-dependent and cell-type-specific effects.

Acetic Acid

Acetic acid has been shown to induce cell death in a concentration-dependent manner in several cell lines, including normal and cancerous gastric cells[2]. Studies suggest that cancer cell lines may exhibit greater sensitivity to acetic acid compared to their normal counterparts[2][3].

Table 1: Effects of Acetic Acid on Cell Viability

| Cell Line | Concentration | Exposure Time | Effect on Viability | Assay Used | Reference |

| Rat Gastric Epithelial (RGM-1) | 0.01% - 0.5% | Not Specified | Concentration-dependent decrease | MTT Assay, Flow Cytometry, Trypan Blue | [2] |

| Rat Gastric Carcinoma (RGK-1) | 0.01% - 0.5% | Not Specified | Concentration-dependent decrease; more sensitive than RGM-1 | MTT Assay, Flow Cytometry, Trypan Blue | [2] |

| Human Gastric Cancer (KATO III) | 0.01% - 0.5% | Not Specified | Concentration-dependent decrease; more sensitive than RGK-1 | MTT Assay, Flow Cytometry, Trypan Blue | [2] |

| Human Mesothelioma (ACC-MESO1) | 0.5% | 10 min | Almost complete cell death | MTT Assay, Flow Cytometry, Trypan Blue | [2] |

| Human Mesothelioma (MSTO-211H) | 0.5% | 10 min | Almost complete cell death | MTT Assay, Flow Cytometry, Trypan Blue | [2] |

| HepG2 | Various | 24 h | Concentration-dependent decrease | Neutral Red Uptake, MTT Assay | [4] |

| Caco-2 | Various | 24 h | Concentration-dependent decrease | Neutral Red Uptake, MTT Assay | [4] |

Glycerol

The effect of glycerol on cell viability is multifaceted. It has been reported to protect cells against heat-induced killing[5]. Conversely, other studies indicate that glycerol can reduce cell viability, particularly in a dose-dependent manner in cancer cells[6]. In the context of cryopreservation, the concentration of glycerol is a critical factor for maintaining cell viability[7]. Furthermore, high concentrations of glycerol can induce hemolysis in red blood cells due to osmotic stress[8][9].

Table 2: Effects of Glycerol on Cell Viability

| Cell Line/Condition | Concentration | Exposure Time | Effect on Viability | Assay Used | Reference |

| Chinese Hamster Ovary (CHO) | >100 mM | During heating | Protection against thermal killing | Not Specified | [5] |

| HeLa | 1 M | During heating | Protection against thermal killing | Not Specified | [5] |

| Colon Cancer (CaCo-2) | Various | 24 h | Dose-dependent decrease | MTT Assay | [6] |

| Normal Colon (NCM-460) | Various | 24 h | Negligible differences | MTT Assay | [6] |

| Sheep Red Blood Cells | >200 mg/dL | 4 h | Increased hemolysis | Hemolysis Assay | [8][9] |

| Lymphocytes | 0.5% - 16% | Not Specified | Concentration-dependent effects | Dead cell dye exclusion | [7] |

Induction of Apoptosis

Both acetic acid and glycerol have been implicated in the induction of apoptosis in various in-vitro models.

Acetic Acid

Acetic acid is a known inducer of apoptosis in yeast and has been shown to preferentially trigger apoptosis in colorectal cancer cells compared to non-cancerous cell lines[1]. The apoptotic process induced by acetic acid in yeast involves typical markers such as chromatin condensation, phosphatidylserine exposure, and DNA fragmentation[1]. This process can be mediated by the release of cytochrome c from mitochondria and the accumulation of reactive oxygen species (ROS)[1][10].

Glycerol

Glycerol has been demonstrated to induce both apoptosis and necrosis in a dose-dependent manner in colon cancer cells[6]. Furthermore, it has been shown to enhance radiation-induced apoptosis in anaplastic thyroid carcinoma cells, a process that involves the appearance of apoptotic bodies and DNA laddering[11].

Table 3: Effects of Acetic Acid and Glycerol on Apoptosis

| Compound | Cell Line | Concentration | Effect | Key Markers | Reference |

| Acetic Acid | Saccharomyces cerevisiae | 20-80 mM | Induces apoptosis | Chromatin condensation, PS exposure, DNA fragmentation, Cytochrome c release, ROS accumulation | [1] |

| Acetic Acid | Colorectal Cancer Cells | Not Specified | Preferential induction of apoptosis | Not Specified | [1] |

| Glycerol | Colon Cancer (CaCo-2) | Various | Dose-dependent induction of apoptosis and necrosis | Annexin V+/Propidium Iodide (PI)+ cells | [6] |

| Glycerol | Anaplastic Thyroid Carcinoma (8305c) | 0.6 M (with X-ray) | Enhances radiation-induced apoptosis | Apoptotic bodies, DNA ladder formation | [11] |

Signaling Pathways

The in-vitro effects of acetic acid and, to a lesser extent, glycerol, are mediated through the modulation of specific signaling pathways.

Acetic Acid-Modulated Signaling Pathways

In bovine hepatocytes, acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway . This activation leads to an increase in lipid oxidation and a decrease in lipid synthesis, ultimately reducing fat accumulation[12][13].

In yeast, the response to acetic acid-induced stress involves the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway [10][14][15]. These pathways are crucial for the adaptation and survival of yeast cells under acetic acid stress, but their over-activation can also contribute to apoptotic cell death.

Glycerol-Modulated Signaling Pathways

The direct impact of glycerol on specific signaling pathways in mammalian cells is less well-defined in the current literature. In yeast and fungi, glycerol metabolism is closely linked to the HOG pathway, which regulates cellular responses to osmotic stress[16]. Glycerol itself is a key component in various metabolic pathways, including glycolysis and lipogenesis[17].

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Cell Viability Assays

5.1.1. MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of the test compound (acetic acid or glycerol) and incubate for the desired period.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5.1.2. Trypan Blue Exclusion Assay This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells.

Apoptosis Assays

5.2.1. Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS).

-

Cell Harvesting: Collect both adherent and floating cells from treated and control cultures.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5.2.2. DNA Laddering Assay This assay detects the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.

-

DNA Extraction: Isolate genomic DNA from treated and control cells.

-

Electrophoresis: Run the extracted DNA on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A "ladder" of DNA fragments indicates apoptosis.

5.2.3. Hoechst Staining This method uses a fluorescent dye that binds to DNA to visualize nuclear morphology changes associated with apoptosis.

-

Cell Fixation: Fix the treated and control cells.

-

Staining: Incubate the fixed cells with Hoechst 33342 or 33258 dye.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Conclusion

While direct in-vitro studies on Monoacetin are not extensively available, the analysis of its metabolites, acetic acid and glycerol, provides valuable insights into its potential biological activities. Acetic acid demonstrates a clear, concentration-dependent cytotoxic and pro-apoptotic effect, particularly in cancer cell lines, and modulates key metabolic signaling pathways such as AMPK. Glycerol exhibits more complex, context-dependent effects on cell viability and can also induce or enhance apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the in-vitro effects of Monoacetin and its metabolites. Further research is warranted to elucidate the direct effects of Monoacetin on cellular processes and to understand the interplay of its metabolic products in a biological system.

References

- 1. Frontiers | Regulation of Cell Death Induced by Acetic Acid in Yeasts [frontiersin.org]

- 2. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heat protection by glycerol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effect of Media with Different Glycerol Concentrations on Sheep Red Blood Cells' Viability In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular mechanisms of Saccharomyces cerevisiae stress adaptation and programmed cell death in response to acetic acid [frontiersin.org]

- 11. Glycerol as a chemical chaperone enhances radiation-induced apoptosis in anaplastic thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetic Acid Activates the AMP-Activated Protein Kinase Signaling Pathway to Regulate Lipid Metabolism in Bovine Hepatocytes | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of the acetic acid stress response in Saccharomyces cerevisiae with mutated H3 residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life [mdpi.com]

5-Acetyl Rhein: A Technical Whitepaper for Drug Development Professionals

CAS Number: 875535-35-6

Synonyms: 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid, Diacerein EP Impurity D[1][2][3]

Introduction

5-Acetyl Rhein is a monoacetylated derivative of Rhein and a known impurity in the synthesis of Diacerein, a therapeutic agent for osteoarthritis.[3] Structurally, it is an intermediate between Diacerein (diacetylrhein) and Rhein, the active metabolite.[4] Given that Diacerein is a prodrug that is entirely and rapidly converted to Rhein in the body, the biological activities of 5-Acetyl Rhein are anticipated to closely mirror those of Rhein.[5][6][7] This technical guide provides a comprehensive overview of the chemistry, mechanism of action, and potential therapeutic applications of 5-Acetyl Rhein, drawing from the extensive research on its parent compounds, Diacerein and Rhein.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Acetyl Rhein is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₀O₇ | [2] |

| Molecular Weight | 326.26 g/mol | [2] |

| IUPAC Name | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [2] |

| Appearance | Crystalline solid | |

| Solubility | Practically insoluble in water | [8] |

Pharmacology and Mechanism of Action

The pharmacological effects of 5-Acetyl Rhein are predicted to be consistent with those of Rhein, the active metabolite of Diacerein.[5][6] The primary mechanism of action is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator in the pathogenesis of osteoarthritis and other inflammatory conditions.[9][10]

Inhibition of IL-1β Signaling:

Rhein exerts its anti-inflammatory effects by interfering with the IL-1β signaling cascade. This includes:

-

Reduced IL-1β Production: Rhein has been shown to decrease the production of IL-1β converting enzyme (ICE), which is necessary for the maturation and secretion of active IL-1β.[5]

-

Downregulation of IL-1 Receptors: Rhein can reduce the number of IL-1 receptors on the cell surface, thereby diminishing the cellular response to IL-1β.[5][11]

The inhibition of IL-1β signaling by Rhein leads to the modulation of downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][12]

Modulation of Downstream Signaling Pathways:

-

NF-κB Pathway: Rhein inhibits the activation of NF-κB, a critical transcription factor for numerous pro-inflammatory genes.[12][13] This is achieved by preventing the degradation of its inhibitor, IκBα.[13]

-

MAPK Pathway: Rhein has been shown to down-regulate the activation of specific MAP kinases, such as the MEK/ERK pathway, which are involved in the expression of catabolic enzymes.[5][11]

These actions collectively result in a reduction of inflammatory mediators and matrix-degrading enzymes, as summarized in the table below.

| Target | Effect of Rhein | Reference |

| Interleukin-1β (IL-1β) | Inhibition | [9][10] |

| Nuclear Factor-kappa B (NF-κB) | Inhibition | [12][13] |

| Matrix Metalloproteinases (MMPs) | Decreased expression | [6] |

| A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) | Decreased expression | [5] |

| Nitric Oxide (NO) | Decreased production | [14] |

| Pro-inflammatory Cytokines | Decreased production | [1] |

Biological Activities

The biological activities of 5-Acetyl Rhein, inferred from studies on Diacerein and Rhein, are multifaceted and primarily centered around anti-inflammatory and chondroprotective effects.

Anti-inflammatory Effects

By inhibiting the IL-1β pathway, Rhein effectively reduces the inflammatory response in articular tissues.[15] This leads to a decrease in the production of various pro-inflammatory cytokines and mediators, contributing to pain relief and reduced swelling in inflammatory joint diseases.[1][16]

Chondroprotective and Anabolic Effects

Rhein has demonstrated a protective effect on cartilage by:

-

Inhibiting Cartilage Degradation: It reduces the expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes responsible for the breakdown of cartilage matrix components like collagen and proteoglycans.[5][6]

-

Stimulating Cartilage Synthesis: Rhein has been shown to stimulate the synthesis of key cartilage matrix components, including proteoglycans and hyaluronic acid.[1] It may also promote the expression of transforming growth factor-β (TGF-β), an anabolic factor in cartilage.[5]

Other Potential Activities

Research on Rhein has suggested a broader range of potential therapeutic applications, including:

-

Anticancer Activity: Rhein has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[12]

-

Antidiabetic Effects: Diacerein is under investigation for its potential role in managing insulin resistance and type 2 diabetes.[6][17]

-

Neuroprotective Effects: Rhein has demonstrated protective effects in models of neuroinflammation.[18]

Experimental Protocols

While specific experimental data for 5-Acetyl Rhein is limited, the following protocols, adapted from studies on Diacerein and Rhein, can be employed to investigate its biological activities.

In Vitro Assay for IL-1β Inhibition

Objective: To determine the inhibitory effect of 5-Acetyl Rhein on IL-1β production in a human monocytic cell line.

Methodology:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treat the differentiated cells with varying concentrations of 5-Acetyl Rhein for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce IL-1β production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the IC₅₀ value for 5-Acetyl Rhein.

In Vivo Model of Osteoarthritis

Objective: To evaluate the efficacy of 5-Acetyl Rhein in a preclinical model of osteoarthritis.

Methodology:

-

Induce osteoarthritis in rats or mice via surgical transection of the anterior cruciate ligament (ACL) or intra-articular injection of a collagenase solution.

-

Administer 5-Acetyl Rhein orally at different dosages daily for a specified period (e.g., 4-8 weeks).

-

Include a vehicle control group and a positive control group (e.g., Diacerein or a non-steroidal anti-inflammatory drug).

-

Monitor pain behavior using methods such as the von Frey filament test or incapacitance testing.

-

At the end of the study, sacrifice the animals and collect the knee joints.

-

Perform histological analysis of the cartilage to assess structural changes, including cartilage degradation and proteoglycan loss (e.g., using Safranin O staining).

-

Score the severity of osteoarthritis using a standardized scoring system.

Synthesis

The synthesis of 5-Acetyl Rhein can be inferred from the established synthetic routes for Rhein and Diacerein. A plausible approach involves the selective acetylation of Rhein.

Proposed Synthetic Pathway:

-

Starting Material: Rhein.[19]

-

Acetylation: React Rhein with one equivalent of an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst (e.g., a mild acid or base) and solvent.[20][21] The reaction conditions (temperature, time) would need to be carefully controlled to favor mono-acetylation at the 5-hydroxyl position over di-acetylation.

-

Purification: The resulting 5-Acetyl Rhein would be purified from the reaction mixture, likely containing unreacted Rhein and Diacerein, using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).[8][22]

Visualizations

Signaling Pathway of 5-Acetyl Rhein (inferred from Rhein)

Caption: Inferred signaling pathway of 5-Acetyl Rhein via inhibition of IL-1β.

Experimental Workflow for In Vivo Osteoarthritis Model

Caption: Workflow for evaluating 5-Acetyl Rhein in an animal model of osteoarthritis.

Conclusion

5-Acetyl Rhein, as a close analogue and potential metabolite of Diacerein, holds significant promise as a therapeutic agent with anti-inflammatory and chondroprotective properties. Its mechanism of action, centered on the inhibition of the IL-1β signaling pathway, makes it a compelling candidate for further investigation in the treatment of osteoarthritis and other inflammatory disorders. The experimental protocols and synthetic strategies outlined in this whitepaper provide a framework for future research and development of this compound. Further studies are warranted to fully elucidate the specific pharmacological profile of 5-Acetyl Rhein and to confirm its therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 5-Acetyl Rhein | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Acetyl Rhein | 875535-35-6 [chemicalbook.com]

- 4. Diacerein - Wikipedia [en.wikipedia.org]

- 5. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. US9744131B2 - Diacerein or rhein topical formulations and uses thereof - Google Patents [patents.google.com]

- 8. WO2009048940A2 - Diacerein pharmaceutical formulations - Google Patents [patents.google.com]

- 9. Diacerein | CAS:13739-02-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. trbchemedica.com [trbchemedica.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Anti-interleukin-1 effects of diacerein and rhein in human osteoarthritic synovial tissue and cartilage cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacerein: Recent insight into pharmacological activities and molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Rhein (molecule) - Wikipedia [en.wikipedia.org]

- 20. EP1666446A1 - Process for preparing rhein and diacerein - Google Patents [patents.google.com]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. rsc.org [rsc.org]

5-Acetyl Rhein (C17H10O7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl Rhein, a derivative of the anthraquinone compound Rhein, possesses the molecular formula C17H10O7.[1][2][3][4][5] While research directly focused on 5-Acetyl Rhein is emerging, the extensive body of work on its parent compound, Rhein, provides a strong foundation for understanding its potential biological activities and mechanisms of action. This technical guide summarizes the key findings related to Rhein, offering insights into its effects on critical cellular signaling pathways implicated in cancer and inflammation, and presents this information as a proxy for 5-Acetyl Rhein. It is postulated that 5-Acetyl Rhein may exhibit similar, potentially modulated, activities.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Acetyl Rhein is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C17H10O7 | [1][2][3][4][5] |

| Molecular Weight | 326.26 g/mol | [1][2][3][4][5] |

| CAS Number | 875535-35-6 | [1][3][6] |

| IUPAC Name | 5-(acetyloxy)-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [1][3] |

| Synonyms | 5-Acetoxy-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, Monoacerein | [3][6] |

Biological Activity and Quantitative Data

The biological activity of Rhein, the parent compound of 5-Acetyl Rhein, has been investigated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies. These values, summarized in the table below, indicate that Rhein can inhibit the proliferation of various cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Source |

| A549 | Lung Cancer | 47.3 µg/ml | 24 h | [1] |

| A549/Taxol | Chemoresistant Lung Cancer | 48.6 µg/ml | 24 h | [1] |

| PC9 | Lung Cancer | 24.9 µg/ml | 24 h | [1] |

| PC9/GD | Chemoresistant Lung Cancer | 27.4 µg/ml | 24 h | [1] |

| A498 | Renal Cell Carcinoma | ~60 µM | 48 h | [3] |

| 786-O | Renal Cell Carcinoma | ~60 µM | 48 h | [3] |

| ACHN | Renal Cell Carcinoma | ~60 µM | 48 h | [3] |

| YD-10B | Oral Cancer | 106.8 µM | 24 h | [7] |

| Ca9-22 | Oral Cancer | 90.96 µM | 24 h | [7] |

| HepG-2 | Liver Cancer | 8.82 ± 0.95 µM | Not Specified | [2] |

| Spca-2 | Not Specified | 9.01 µM | Not Specified | [2] |

| HepG2 | Liver Cancer | 161.5 µM | 24 h | [8] |

Key Signaling Pathways

Rhein has been shown to exert its biological effects by modulating key signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

MAPK/NF-κB Signaling Pathway

The MAPK and NF-κB signaling pathways are crucial regulators of cell proliferation, survival, and inflammation.[9] Rhein has been demonstrated to inhibit these pathways, leading to anti-tumor and anti-inflammatory effects.[3][4][10]

References

- 1. Rhein Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 5-Acetyl Rhein | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of Rhein

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is a technical guide and not medical advice. The compound 5-Acetyl Rhein is primarily documented as an impurity in the manufacturing of Diacerein. Diacerein is a prodrug that is completely metabolized into Rhein, which is the pharmacologically active compound. Therefore, this guide focuses on the well-researched therapeutic targets of Rhein.

Introduction

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is the active metabolite of the anti-inflammatory drug Diacerein.[1] It is a natural anthraquinone compound found in various medicinal plants, including those of the Rheum and Polygonum species.[2][3] Rhein has garnered significant scientific interest due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, anti-fibrotic, and chondroprotective effects.[3][4][5][6] This technical guide provides a comprehensive overview of the potential therapeutic targets of Rhein, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Quantitative Data on the Bioactivity of Rhein

The biological effects of Rhein have been quantified in numerous studies, particularly its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for Rhein across different cancer cell lines are summarized below.

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Liver Cancer | HepG2 | 161,500 | [7] |

| Liver Cancer | HepaRG | 77.97 | [7] |

| Breast Cancer | SK-BR-3 | 86.00 | [7] |

| Breast Cancer | MCF-7/VEC | 129,100 | [7] |

| Breast Cancer | MCF-7/HER2 | 107,900 | [7] |

| Lung Cancer | PC-9 | 24.59 | [7] |

| Lung Cancer | H460 | 52.88 | [7] |

| Lung Cancer | A549 | 23.9 | [7] |

| Gastric Cancer | MGC803 | 66.09 | [8] |

| Gastric Cancer | AGS | 125.06 | [8] |

Key Signaling Pathways and Therapeutic Targets

Rhein exerts its therapeutic effects by modulating multiple signaling pathways that are crucial in the pathogenesis of various diseases, particularly cancer and inflammatory disorders.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis.[9] Rhein has been shown to inhibit the NF-κB signaling pathway, which is a key mechanism for its anti-inflammatory effects.[3][4][6][9][10] It can inhibit the activation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[9][10]

Caption: Rhein's inhibition of the NF-κB signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Rhein has been demonstrated to inhibit the PI3K/Akt pathway in several cancer cell types, including pancreatic, breast, and lung cancer.[11] By inhibiting the phosphorylation of Akt, Rhein can suppress downstream signaling cascades that promote cell survival and proliferation, thereby inducing apoptosis.[11][12]

Caption: Rhein's inhibitory effect on the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Rhein has been shown to modulate the MAPK pathway in various contexts.[8][13] For instance, in renal cell carcinoma, Rhein inhibits the phosphorylation of ERK and JNK, leading to reduced cell proliferation and invasion.[13] In gastric cancer cells, Rhein has been found to increase the phosphorylation of p38, which is associated with apoptosis induction.[8]

Caption: Modulation of the MAPK signaling pathway by Rhein.

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of several cancers. Rhein has been shown to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[1][14] This leads to a decrease in the nuclear translocation of β-catenin and the subsequent downregulation of its target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.[14]

Caption: Rhein's promotion of β-catenin degradation in the Wnt pathway.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production.[15][16] In the context of fibrosis, the TGF-β pathway is a key driver of ECM deposition. Rhein has been identified as an inhibitor of the TGF-β signaling pathway.[17] By downregulating the expression of TGF-β and its receptors, Rhein can reduce the phosphorylation of Smad proteins, leading to decreased transcription of fibrotic genes such as collagen and fibronectin.[6]

Caption: Rhein's inhibition of the TGF-β signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the therapeutic effects of Rhein.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete culture medium

-

Rhein stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of Rhein and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

This assay is used to assess cell migration.

-

Materials:

-

6-well or 12-well cell culture plates

-

Cells of interest

-

Complete culture medium

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of Rhein or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) at the same position.

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

-

This assay is used to quantify the migratory and invasive potential of cells.

-

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cells of interest

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

-

Procedure:

-

For the invasion assay, coat the top of the Transwell insert with Matrigel and incubate at 37°C for 30-60 minutes to allow it to solidify. For the migration assay, no coating is needed.

-

Resuspend cells in serum-free medium.

-

Add 500 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the insert with methanol for 10-20 minutes.

-

Stain the cells with 0.1% crystal violet for 15-30 minutes.

-

Wash the insert with water and allow it to air dry.

-

Count the number of stained cells in several random fields under a microscope.

-

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Materials:

-

Cells of interest

-

Rhein stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with Rhein for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

This technique is used to detect specific proteins in a sample.

-

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells treated with Rhein or a vehicle control.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

This technique is used to measure the expression levels of specific genes.

-

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

-

qPCR instrument

-

-

Procedure:

-

Extract total RNA from cells treated with Rhein or a vehicle control.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Conclusion

Rhein is a promising multi-target therapeutic agent with well-documented anti-inflammatory and anti-cancer properties. Its ability to modulate key signaling pathways, including NF-κB, PI3K/Akt, MAPK, Wnt/β-catenin, and TGF-β, underscores its potential for the treatment of a range of diseases. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic applications of Rhein. The provided quantitative data and detailed experimental protocols offer a practical resource for designing and conducting preclinical studies to validate and expand upon the known therapeutic targets of this versatile natural compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. bosterbio.com [bosterbio.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. kumc.edu [kumc.edu]

- 6. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 10. Transwell Migration and Invasion Assay [bio-protocol.org]

- 11. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 12. idtdna.com [idtdna.com]

- 13. clyte.tech [clyte.tech]

- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 15. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

5-Acetyl Rhein and the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document primarily details the interaction of Rhein, the active metabolite, with the NF-κB pathway due to a lack of specific published data on 5-Acetyl Rhein. 5-Acetyl Rhein is an acetylated derivative of Rhein and is expected to deacetylate in vivo to Rhein, thus exhibiting a similar biological activity profile.

Executive Summary

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers. Rhein, an anthraquinone compound and the active metabolite of Diacerein and 5-Acetyl Rhein, has demonstrated significant inhibitory effects on the NF-κB pathway. This technical guide provides a comprehensive overview of the molecular interactions between Rhein (as a proxy for 5-Acetyl Rhein) and the NF-κB signaling cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms and workflows. The information presented herein is intended to support further research and drug development efforts targeting the NF-κB pathway.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

Rhein modulates the NF-κB signaling pathway at multiple key junctures, ultimately leading to a reduction in the transcription of pro-inflammatory genes. The primary mechanisms of inhibition include:

-

Inhibition of IκBα Phosphorylation and Degradation: Rhein has been shown to prevent the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By inhibiting IκBα phosphorylation, Rhein prevents its subsequent ubiquitination and proteasomal degradation. This stabilizes the IκBα-NF-κB complex, keeping NF-κB inactive in the cytoplasm.[1][3]

-

Prevention of p65 Nuclear Translocation: As a direct consequence of stabilizing the IκBα-NF-κB complex, Rhein effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[3][4] This is a crucial step, as nuclear translocation is a prerequisite for NF-κB to bind to DNA and initiate gene transcription.

-

Inhibition of IKKβ Activity: Evidence suggests that Rhein directly inhibits the activity of IκB kinase β (IKKβ), a key upstream kinase responsible for phosphorylating IκBα.[1][5] The inhibition of IKKβ is a pivotal event that disrupts the entire downstream signaling cascade leading to NF-κB activation.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory effects of Rhein on the NF-κB pathway and related inflammatory markers.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| IKKβ Inhibition | LPS-activated macrophages | Rhein | IC50 ≈ 11.79 μM | [1] |

| NF-κB Activation | LPS-stimulated RAW264.7 cells | Rhein | Inhibition of NF-κB activation | [2] |

| p-p65 Expression | Adenomyosis model | Rhein | Dose-dependent inhibition | [4] |

| IL-1β Production | Human OA cartilage and synovial tissue | Rhein (10⁻⁷–10⁻⁵ M) | Notable blockade of IL-1β production | [6] |

| TNF-α Release | CpG DNA- and LPS-induced RAW264.7 cells | Rhein | Significant reduction | [6] |

| Anticancer Activity | HepG2 cells | Rhein | IC50 = 1.615 × 10⁵ μmol/L at 24 h | [7] |

| Anticancer Activity | SK-BR-3 cells | Rhein | IC50 = 86 μmol/L | [7] |

Visualizing the Interaction and Experimental Workflows

NF-κB Signaling Pathway and Points of Inhibition by Rhein

References

- 1. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhein attenuates lipopolysaccharide-primed inflammation through NF-κB inhibition in RAW264.7 cells: targeting the PPAR-γ signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhein ameliorates adenomyosis by inhibiting NF-κB and β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]

An In-depth Technical Guide to the Effects of Rhein on PI3K/Akt Signaling

Affiliation: Google Research

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled herein is based on publicly available research. It is essential to consult the original peer-reviewed publications for a comprehensive understanding and to inform any experimental design. The focus of this guide is on Rhein , the active metabolite of the prodrug Diacerein. While the initial topic specified "5-Acetyl Rhein," a thorough literature search revealed no specific studies on its effects on the PI3K/Akt signaling pathway. 5-Acetyl Rhein is documented as an impurity in the manufacturing of Diacerein. Given that Diacerein is entirely converted to Rhein in the body, the biological activity related to the PI3K/Akt pathway is attributed to Rhein.

Executive Summary

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), a primary active component of rhubarb, has demonstrated significant anti-cancer properties in various preclinical studies. A key mechanism underlying these effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. This technical guide provides a comprehensive overview of the effects of Rhein on the PI3K/Akt pathway, including quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows. Evidence suggests that Rhein's inhibitory action is often mediated by the generation of reactive oxygen species (ROS), which acts as an upstream regulator of the PI3K/Akt pathway. Downstream consequences of this inhibition include the induction of cell cycle arrest and apoptosis in cancer cells.

Introduction to Rhein and the PI3K/Akt Signaling Pathway